Cas no 680622-70-2 (PIN1 inhibitor API-1)

PIN1 inhibitor API-1 structure
Produktname:PIN1 inhibitor API-1
PIN1 inhibitor API-1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
- N-[4-(2-Amino-9H-purin-6-yloxymethyl)-benzyl]-2,2,2-trifluoroacetamide
- N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
- PIN1 inhibitor API-1
- N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- FT-0675485
- MS-25852
- N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- HY-116716
- 680622-70-2
- DTXSID40652683
- EX-A5656
- CS-0066356
- SCHEMBL2775958
- AKOS030242660
- AKOS040742420
- AQFWAWXGBQPBIA-UHFFFAOYSA-N
- s6893
- N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
- G13642
- DA-56877
-
- Inchi: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
- InChI-Schlüssel: AQFWAWXGBQPBIA-UHFFFAOYSA-N
- Lächelt: C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
Berechnete Eigenschaften
- Genaue Masse: 366.10500
- Monoisotopenmasse: 366.10520816g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 5
- Komplexität: 487
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 119Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 211-213?C
- PSA: 123.03000
- LogP: 2.46300
PIN1 inhibitor API-1 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | T784050-5mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 5mg |
$ 488.00 | 2023-09-05 | ||
ChemScence | CS-0066356-25mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 25mg |
$900.0 | 2022-04-26 | |
MedChemExpress | HY-116716-10mM*1mLinDMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.08% | 10mM*1mLinDMSO |
¥2015 | 2023-07-26 | |
TRC | T784050-1mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 1mg |
$ 111.00 | 2023-09-05 | ||
TRC | T784050-25mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 25mg |
$ 1708.00 | 2023-09-05 | ||
MedChemExpress | HY-116716-10mM*1 mL in DMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.54% | 10mM*1 mL in DMSO |
¥1760 | 2024-07-20 | |
Ambeed | A1216707-100mg |
N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide |
680622-70-2 | 99% | 100mg |
$668.0 | 2025-03-01 | |
A2B Chem LLC | AH17583-100mg |
O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE |
680622-70-2 | 97% | 100mg |
$3297.00 | 2024-04-19 | |
ChemScence | CS-0066356-10mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 10mg |
$450.0 | 2022-04-26 | |
TRC | T784050-10mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 10mg |
$856.00 | 2023-05-17 |
PIN1 inhibitor API-1 Verwandte Literatur
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:680622-70-2)PIN1 inhibitor API-1

Reinheit:99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg
Preis ($):267.0/401.0/601.0/1031.0